N-Acetyl-alanyl-phenylalanyl chloroethyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

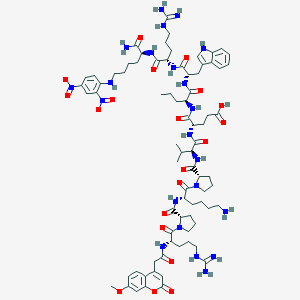

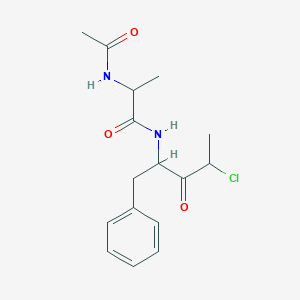

N-Acetyl-alanyl-phenylalanyl chloroethyl ketone (Nafamostat mesilate) is a synthetic serine protease inhibitor that has been widely used in various research applications. It was first synthesized in Japan in 1979 and has been used as a therapeutic agent for various diseases such as pancreatitis, disseminated intravascular coagulation, and sepsis.

Mecanismo De Acción

Nafamostat mesilate inhibits the activity of various proteases by forming a covalent bond with the active site of the protease. It has been shown to inhibit the activity of trypsin, thrombin, and kallikrein by forming a covalent bond with the active site of the protease. Nafamostat mesilate also inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB.

Biochemical and Physiological Effects:

Nafamostat mesilate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of various cancer cells such as pancreatic cancer, lung cancer, and breast cancer. It also inhibits the production of inflammatory cytokines such as TNF-α and IL-6, which are major contributors to various diseases. Nafamostat mesilate has also been shown to inhibit the replication of various viruses such as influenza virus, coronavirus, and hepatitis C virus.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Nafamostat mesilate has several advantages for lab experiments. It is a highly selective protease inhibitor and has been shown to have minimal toxicity in various cell lines. It is also readily available and has a relatively low cost compared to other protease inhibitors. However, there are some limitations to using Nafamostat mesilate in lab experiments. It has a short half-life in vivo, which limits its effectiveness in animal studies. It also has a low solubility in water, which can limit its use in certain experimental conditions.

Direcciones Futuras

There are several future directions for the use of Nafamostat mesilate in research. One potential application is in the treatment of viral infections such as COVID-19. Nafamostat mesilate has been shown to inhibit the replication of coronaviruses in vitro, and clinical trials are currently underway to evaluate its effectiveness in treating COVID-19. Another potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis. Nafamostat mesilate has been shown to inhibit the production of inflammatory cytokines, which are major contributors to autoimmune diseases. Finally, Nafamostat mesilate has potential applications in the field of regenerative medicine. It has been shown to promote the differentiation of stem cells into various cell types, which could have implications for tissue engineering and regenerative medicine.

Conclusion:

N-Acetyl-alanyl-phenylalanyl chloroethyl ketone (Nafamostat mesilate) is a synthetic serine protease inhibitor that has been widely used in various research applications. It has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of Nafamostat mesilate in research, including the treatment of viral infections, autoimmune diseases, and regenerative medicine. Nafamostat mesilate is a promising compound with potential applications in various fields of research.

Métodos De Síntesis

Nafamostat mesilate is synthesized by the reaction of N-acetyl-L-alanyl-L-phenylalanyl-3-chloro-4-(2,3-dihydroxypropoxy) benzoyl ethyl ketone with methanesulfonic acid. The reaction yields Nafamostat mesilate as a white crystalline powder with a molecular weight of 539.98 g/mol.

Aplicaciones Científicas De Investigación

Nafamostat mesilate has been widely used in various research applications such as cancer research, inflammation, and viral infections. It has been shown to inhibit the activity of various proteases such as trypsin, thrombin, and kallikrein. In cancer research, Nafamostat mesilate has been used to inhibit the growth and metastasis of various cancer cells such as pancreatic cancer, lung cancer, and breast cancer. Inflammation is a major contributor to various diseases, and Nafamostat mesilate has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In viral infections, Nafamostat mesilate has been shown to inhibit the replication of various viruses such as influenza virus, coronavirus, and hepatitis C virus.

Propiedades

Número CAS |

157239-64-0 |

|---|---|

Nombre del producto |

N-Acetyl-alanyl-phenylalanyl chloroethyl ketone |

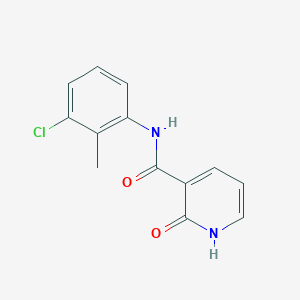

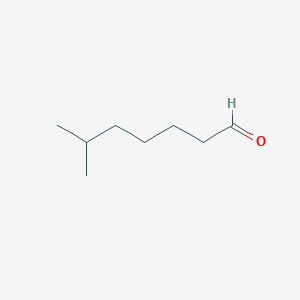

Fórmula molecular |

C16H21ClN2O3 |

Peso molecular |

324.8 g/mol |

Nombre IUPAC |

2-acetamido-N-(4-chloro-3-oxo-1-phenylpentan-2-yl)propanamide |

InChI |

InChI=1S/C16H21ClN2O3/c1-10(17)15(21)14(9-13-7-5-4-6-8-13)19-16(22)11(2)18-12(3)20/h4-8,10-11,14H,9H2,1-3H3,(H,18,20)(H,19,22) |

Clave InChI |

YNWKVSAREQNJGP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C)Cl)NC(=O)C |

SMILES canónico |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C)Cl)NC(=O)C |

Sinónimos |

(L,L-(S))-stereoisomer of N-acetyl-alanyl-phenylalanyl chloroethyl ketone AcAFCEK N-Ac-Ala-Phe-CEK N-acetyl-alanyl-phenylalanyl chloroethyl ketone N-acetyl-L-alanyl-L-phenylalanyl alpha-chloroethane S-AcAFCEK |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)